molecular formula C9H18ClF2NO B2410341 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride CAS No. 2193059-46-8

2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B2410341
CAS No.: 2193059-46-8
M. Wt: 229.7
InChI Key: NDTBJUXRQZCVMQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluoro group, a methoxycyclohexyl group, and an amine hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl core. The cyclohexyl ring is first functionalized with a methoxy group, followed by the introduction of the difluoro group. The final step involves the formation of the amine hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to modify the difluoro group.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the cyclohexyl ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid

  • 2-(Difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane

Uniqueness: 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. These features may confer distinct chemical and biological properties, making it suitable for particular applications.

Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclohexyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTBJUXRQZCVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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